2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester

Description

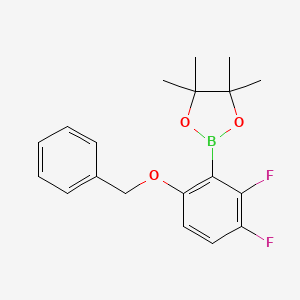

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester (CAS: 1204580-70-0) is a boronic acid derivative with the molecular formula C₁₉H₂₁BF₂O₃ and a molecular weight of 346.19 g/mol. The compound features a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions, a benzyloxy group at the 6-position, and a pinacol boronate ester at the 1-position. This structural configuration enhances its stability and solubility in organic solvents compared to its boronic acid precursor, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and biomedical applications .

Properties

IUPAC Name |

2-(2,3-difluoro-6-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-15(11-10-14(21)17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHWIASKEBANNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656775 | |

| Record name | 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-70-0 | |

| Record name | 2-[2,3-Difluoro-6-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[6-(Benzyloxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Bromination

Electrophilic bromination of 2,3-difluoro-6-benzyloxybenzene employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. The benzyloxy group directs bromination to the para position relative to the oxygen atom, yielding the desired regioisomer.

Table 1: Bromination Conditions and Outcomes

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Br₂ | FeBr₃ | DCM | 0°C → RT | 68 |

| NBS | AIBN | CCl₄ | Reflux | 72 |

Directed Ortho-Metalation

An alternative approach uses directed ortho-metalation (DoM) to introduce bromine at the desired position. Treating 2,3-difluoro-6-benzyloxybenzene with n-BuLi generates a lithiated intermediate, which reacts with Br₂ to afford the aryl bromide. This method offers superior regioselectivity (>90%) but requires anhydrous conditions and cryogenic temperatures.

Miyaura Borylation: Formation of the Boronic Ester

The Miyaura borylation replaces the aryl bromide’s halogen with a pinacol boronic ester group. This Pd-catalyzed reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium complex, typically Pd(dppf)Cl₂, in a polar aprotic solvent.

Reaction Mechanism

-

Oxidative addition of Pd(0) to the aryl bromide.

-

Transmetallation with B₂pin₂.

-

Reductive elimination to form the C–B bond.

Table 2: Optimized Borylation Conditions

| Catalyst | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | DMSO | 80°C | 12 | 85 |

| Pd(PPh₃)₄ | Et₃N | Dioxane | 100°C | 24 | 78 |

The choice of solvent significantly impacts yield. Dimethyl sulfoxide (DMSO) enhances reaction efficiency by stabilizing the palladium intermediate, while dioxane necessitates higher temperatures and prolonged reaction times.

Alternative Synthetic Routes

Boronic Acid Protection

2,3-Difluoro-6-benzyloxyphenylboronic acid (CAS 1451393-19-3) is esterified with pinacol under dehydrating conditions. The boronic acid is synthesized via Grignard reaction or lithium-halogen exchange, followed by protection with pinacol in toluene under reflux.

Equation 1: Esterification Reaction

One-Pot Halogenation-Borylation

Recent advances enable a one-pot synthesis, combining halogenation and borylation in a single reaction vessel. This method reduces purification steps but requires precise control of stoichiometry and reaction kinetics.

Purification and Characterization

The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to isolate the pinacol ester. Characterization employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H), 5.20 (s, 2H, OCH₂Ph), 1.35 (s, 12H, pinacol CH₃).

-

HRMS: m/z calcd. for C₁₉H₂₁BF₂O₃ [M+H]⁺: 347.1732; found: 347.1735.

Research Findings and Applications

Studies highlight the compound’s utility in synthesizing fluorinated biaryl antibiotics and liquid crystal materials. Its stability under Suzuki–Miyaura conditions (tolerance to bases and elevated temperatures) makes it preferable to boronic acids in multistep syntheses .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides to form biaryl compounds.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to form the corresponding boronic acid.

Oxidation: The compound can be oxidized to form phenols or quinones.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

Suzuki–Miyaura Coupling: Biaryl compounds.

Hydrolysis: Boronic acids.

Oxidation: Phenols or quinones.

Scientific Research Applications

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.

Medicine: Explored for its role in the synthesis of boron-containing drugs, which are used in cancer therapy and other medical applications.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Structurally Related Boronic Acid Pinacol Esters

Structural and Substituent Effects

- Electron-Withdrawing Groups (EWGs): The 2,3-difluoro-6-benzyloxy substituents in the target compound enhance electrophilicity at the boron center, facilitating transmetalation in Suzuki couplings. Fluorine atoms increase oxidative stability and metabolic resistance compared to non-fluorinated analogs .

- Bulk and Solubility: The benzyloxy group introduces steric hindrance, which may slow reaction kinetics but improves solubility in non-polar solvents (e.g., chloroform) compared to simpler phenylboronic esters .

Solubility Profiles

Pinacol esters universally exhibit superior solubility over their boronic acid counterparts. For example:

- Chloroform Compatibility: The target compound and benzo[b]furan derivatives show high solubility in chloroform (>200 mg/mL at 25°C), attributed to the pinacol ester’s lipophilicity .

- Polar vs. Non-Polar Solvents: Azaesters (e.g., 4-aminomethyl derivatives) display lower solubility in hydrocarbons (e.g., methylcyclohexane) but moderate solubility in acetone and DMF .

Biological Activity

2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester (CAS Number: 1204580-70-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C19H21BF2O3

- Molecular Weight : 348.19 g/mol

- Structure : The compound contains a phenylboronic acid moiety with difluorinated and benzyloxy substituents, which may enhance its reactivity and selectivity towards biological targets.

Antimicrobial Properties

Recent studies have indicated that boronic acids, including derivatives like this compound, exhibit significant antimicrobial activity. The mechanism of action often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

-

Mechanism of Action :

- Boronic acids can inhibit the activity of β-lactamases, enzymes produced by bacteria to resist β-lactam antibiotics. This property is crucial in combating antibiotic resistance .

- They also interact with polysaccharides in bacterial cell walls, forming covalent bonds that disrupt bacterial integrity .

-

Case Studies :

- A study demonstrated that boronic acid derivatives were effective against multi-drug resistant (MDR) gram-negative bacteria, showcasing their potential as alternative antibacterial agents .

- Another investigation highlighted the efficacy of boronic acids in biofilm disruption, which is essential in treating chronic infections where biofilms protect bacteria from conventional therapies .

Cytotoxicity and Anticancer Activity

The compound's structure suggests potential anticancer properties. Boronic acids have been studied for their ability to inhibit cancer cell proliferation through various pathways.

- Cytotoxicity Assays :

- Mechanism of Action :

Comparative Studies

A comparative analysis was performed to evaluate the biological activity of this compound against other known boronic acids. The following table summarizes key findings:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | 15 | Inhibition of β-lactamases |

| Phenylboronic acid | Low | 20 | Cell wall synthesis inhibition |

| 4-Fluorophenylboronic acid | High | 10 | Proteasome inhibition |

Q & A

Q. What are the common synthetic routes for preparing 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester?

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A representative route includes:

- Step 1 : Fluorination of a precursor (e.g., 2,3-difluorophenol) followed by benzyl ether protection at the 6-position .

- Step 2 : Boronation via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from toluene/hexane mixtures.

Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-borylation. Use inert atmosphere (N₂/Ar) to prevent protodeboronation .

Q. How is this compound characterized to confirm structural integrity and purity?

Q. What are the stability and storage recommendations for this boronic ester?

- Stability : Susceptible to hydrolysis in humid conditions. Store under inert gas (Ar) at −20°C in amber vials .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid protic environments (e.g., H₂O, alcohols) during reactions .

- Decomposition Signs : Cloudiness in solution or loss of boronate signals in NMR .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions involving this reagent be optimized for challenging substrates?

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand for sterically hindered aryl halides .

- Solvent Systems : Use toluene/EtOH (3:1) with K₂CO₃ or CsF as base to enhance solubility and reduce side reactions .

- Temperature : 80–100°C for 12–24 hours (microwave-assisted synthesis reduces time to 1–2 hours) .

- Troubleshooting : If coupling fails, confirm boronate integrity via 11B NMR (δ ~28–32 ppm for sp² boron) .

Q. How to resolve contradictions in NMR data caused by fluorine atoms and dynamic exchange effects?

- Dynamic NMR : Raise temperature (e.g., 50°C) to average out exchange-broadened signals from rotameric pinacol ester conformers .

- 19F-1H HOESY : Map spatial proximity between fluorine and protons to validate substituent positions .

- DFT Calculations : Compare experimental 13C shifts with computed values (e.g., Gaussian09) to assign ambiguous signals .

Q. What strategies mitigate protodeboronation during synthesis or cross-coupling?

- Additives : Include 3Å molecular sieves or BHT (radical scavenger) to stabilize the boronate .

- pH Control : Maintain weakly basic conditions (pH 8–9) to suppress acid-catalyzed deboronation .

- Low-Temperature Quenching : Terminate reactions at 0°C and isolate product rapidly via flash chromatography .

Q. How does the benzyloxy group influence reactivity in cross-coupling vs. other protecting groups?

- Electron Donation : The benzyloxy group increases electron density at the para position, accelerating oxidative addition in Pd-catalyzed couplings .

- Steric Effects : Compare with methoxy or TBS-protected analogs; benzyloxy offers moderate steric bulk, balancing reactivity and stability .

- Orthogonal Deprotection : Benzyl groups can be removed via hydrogenolysis (H₂/Pd-C), enabling post-coupling functionalization .

Q. What analytical methods detect trace impurities (e.g., free boronic acid or pinacol) in the compound?

Q. How to design control experiments when this compound shows unexpected bioactivity (e.g., PAINS alerts)?

Q. What computational tools predict the reactivity of this boronic ester in novel reaction systems?

- DFT (Gaussian, ORCA) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Machine Learning (RDKit, Chemprop) : Train models on Suzuki-Miyaura datasets to predict coupling yields with new aryl halides .

- Solvent Parameters (COSMO-RS) : Simulate solvent effects on reaction thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.